The compound is used in the design of full-color fluorescent materials for high-performance OLEDs.
A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized.
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a pyridine ring fused to an oxazine moiety. Its molecular formula is C7H6N2O2, with a molecular weight of approximately 150.14 g/mol. The compound features a unique arrangement of nitrogen and oxygen atoms within its structure, contributing to its distinct chemical properties. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The specific conditions and reagents used can significantly affect the yield and nature of the products formed during these reactions .
Research has indicated that 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits various biological activities. It has been studied for its potential as an antimicrobial and anti-inflammatory agent. Additionally, its derivatives have shown promise in inhibiting certain enzymes and may possess anticancer properties. The compound's ability to interact with biological targets makes it a subject of interest in drug discovery .
The synthesis of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives .
The applications of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one are diverse:
Interaction studies involving 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one focus on its binding affinity with various biological targets. Preliminary data suggests that it may interact with enzymes involved in metabolic pathways or cellular signaling. Further research is required to elucidate these interactions fully and determine the implications for therapeutic use .
Several compounds share structural similarities with 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 122450-96-8 | 0.87 | Bromine substitution enhances reactivity |
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 337463-88-4 | 0.86 | Variation in bromine position affects biological activity |
N-(3-Hydroxypyridin-2-yl)acetamide | 31354-48-0 | 0.85 | Hydroxyl group introduces additional hydrogen bonding potential |
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | 894852-01-8 | 0.76 | Dimethyl substitution may alter lipophilicity |
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 351447-07-9 | 0.76 | Iodine substitution offers unique reactivity |
These comparisons illustrate how variations in substituents can lead to differences in chemical behavior and biological activity while maintaining the core structure characteristic of the pyrido[3,2-b][1,4]oxazine family .